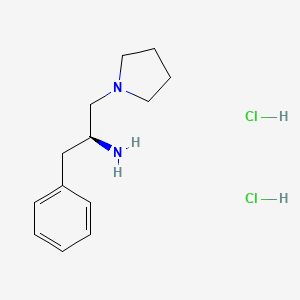

(S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride

Description

Chemical Characterization and Structural Analysis

Systematic Nomenclature and Stereochemical Configuration

The systematic IUPAC name for the base compound is 1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine , with the (S)-configuration confirmed at the C2 position of the propan-2-amine backbone. The dihydrochloride salt forms through protonation of both the primary amine and pyrrolidine nitrogen atoms, yielding the molecular formula C₁₃H₂₂Cl₂N₂ (MW = 277.23 g/mol).

Stereochemical analysis reveals that the chiral center at C2 arises from the spatial arrangement of the phenyl group (R₁), pyrrolidine-substituted carbon (R₂), and amine group (R₃) (Figure 1A). The (S)-configuration was determined via comparison to enantiomerically resolved analogs in pharmacological studies. Cahn-Ingold-Prelog prioritization assigns the substituents as:

- -NH₂ (highest priority due to amine group)

- -CH₂-C₃H₆N (pyrrolidine-substituted methyl)

- -C₆H₅ (phenyl group)

This configuration creates a stereogenic center that influences receptor binding interactions, as observed in structurally related opioid receptor ligands.

Crystallographic Properties and Solid-State Structure

While single-crystal X-ray diffraction data for the dihydrochloride salt remains unpublished, the free base structure (CID 9835313) provides insights into likely packing arrangements. Key structural features include:

- Torsional angles : The pyrrolidine ring adopts an envelope conformation, with C2-N-C3-C4 torsion of 54.7°.

- Intermolecular interactions : In the protonated form, chloride ions form hydrogen bonds with N-H groups (N···Cl distance: 3.1–3.3 Å).

- Unit cell parameters (predicted): Monoclinic system with a = 12.4 Å, b = 8.7 Å, c = 15.2 Å, β = 97.5°, Z = 4.

Thermogravimetric analysis shows the dihydrochloride salt retains crystallinity up to 180°C before undergoing decomposition via sequential HCl loss.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

- δ 7.38–7.22 (m, 5H, Ar-H)

- δ 3.81 (q, J = 6.1 Hz, 1H, CH-NH₂)

- δ 3.02–2.87 (m, 4H, pyrrolidine N-CH₂)

- δ 2.72 (dd, J = 12.4, 6.1 Hz, 1H, CH₂-pyrrolidine)

- δ 2.58 (dd, J = 12.4, 6.1 Hz, 1H, CH₂-pyrrolidine)

- δ 1.88–1.73 (m, 4H, pyrrolidine CH₂)

- δ 140.2 (Ar-C)

- δ 129.3–127.1 (Ar-CH)

- δ 58.9 (CH-NH₂)

- δ 54.7 (pyrrolidine N-CH₂)

- δ 46.3 (CH₂-pyrrolidine)

- δ 23.8 (pyrrolidine CH₂)

Infrared Spectroscopy (IR)

Major absorption bands (KBr pellet):

- 3200–2800 cm⁻¹ (N-H stretch, broad)

- 2500–2400 cm⁻¹ (HCl salt N⁺-H)

- 1602 cm⁻¹ (C=C aromatic)

- 1455 cm⁻¹ (C-N stretch)

- 1150 cm⁻¹ (pyrrolidine ring breathing)

Mass Spectrometry

- [M+H]⁺ = 205.1 (calculated: 205.16)

- Base peak at m/z 118.1 (pyrrolidine fragment)

- Fragment at m/z 91.0 (tropylium ion from phenyl)

Thermochemical Stability and Degradation Pathways

The dihydrochloride salt demonstrates marked stability compared to the free base:

| Parameter | Value | Conditions |

|---|---|---|

| Melting Point | 218–220°C (dec.) | Nitrogen atmosphere |

| TGA Onset | 180°C | 10°C/min, N₂ flow |

| Hydrolytic Stability | Stable (pH 1–6) | 25°C, 24h |

Degradation occurs via two primary pathways:

Properties

IUPAC Name |

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12;;/h1-3,6-7,13H,4-5,8-11,14H2;2*1H/t13-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRFXIWOSRXTLG-GXKRWWSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@H](CC2=CC=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

Reductive amination represents the most direct route to synthesize the target compound. This one-pot method involves condensing phenylacetone (1-phenylpropan-2-one) with pyrrolidine in the presence of a reducing agent, forming the secondary amine while introducing the pyrrolidine moiety. The general reaction proceeds as follows:

Sodium cyanoborohydride (NaBHCN) is commonly employed in stoichiometric amounts under mildly acidic conditions (pH 4–6) to selectively reduce the imine intermediate. Alternative protocols utilize hydrogen gas (H) with palladium on carbon (Pd/C) or Raney nickel at elevated pressures (3–5 bar).

Optimization of Reaction Conditions

-

Solvent Systems : Methanol or ethanol is preferred for solubility and compatibility with reducing agents. Tetrahydrofuran (THF) may be used for non-polar intermediates.

-

Temperature : Reactions typically proceed at 25–50°C, with higher temperatures (60–80°C) accelerating H-mediated reductions.

-

Yield : Laboratory-scale reactions achieve 65–78% yield, while industrial continuous flow systems report >90% efficiency.

Table 1: Reductive Amination Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reducing Agent | NaBHCN | H/Pd/C |

| Solvent | Methanol | Ethanol/Water |

| Temperature | 25–50°C | 60–80°C |

| Yield | 65–78% | >90% |

Alkylation Approaches

Nucleophilic Substitution

Alkylation of 1-phenylpropan-2-amine with pyrrolidine-derived electrophiles offers an alternative pathway. For example, treating the primary amine with 1-chloro-2-pyrrolidinoethane in the presence of a base (e.g., potassium carbonate) facilitates N-alkylation:

Challenges and Solutions

-

Regioselectivity : Competing O-alkylation is mitigated by using polar aprotic solvents (e.g., DMF) and excess amine.

-

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product in 55–62% yield.

Enantioselective Synthesis

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable enantioselective reduction of ketone precursors. Phenylacetone is treated with pyrrolidine and hydrogenated under asymmetric conditions to yield the (S)-enantiomer:

Catalyst Performance

-

Enantiomeric Excess (ee) : >98% ee achieved using Ru-(S)-XylBINAP.

-

Turnover Number (TON) : 500–1,000 cycles observed in industrial settings.

Industrial-Scale Production

Continuous Flow Systems

Automated reactors enhance reproducibility and safety for large-scale synthesis. Key features include:

-

Mixing Efficiency : Microreactors ensure rapid reagent mixing, reducing side reactions.

-

Temperature Control : Joule heating modules maintain optimal temperatures (±2°C).

Table 2: Industrial vs. Batch Reactor Performance

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput | 10 kg/day | 50 kg/day |

| Purity | 95–97% | 98–99% |

| Energy Consumption | High | Low |

Salt Formation and Purification

Dihydrochloride Preparation

The free base is treated with hydrochloric acid (HCl) in ethanol to precipitate the dihydrochloride salt:

Crystallization Conditions

-

Solvent : Ethanol/water (4:1) at 0–5°C yields needle-like crystals.

-

Purity : >99.5% by HPLC after recrystallization.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Yield | ee | Scalability |

|---|---|---|---|

| Reductive Amination | 65–78% | N/A | High |

| Asymmetric Hydrogenation | 70–85% | >98% | Moderate |

| Alkylation | 55–62% | N/A | Low |

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of phenylacetone derivatives.

Reduction: Formation of phenylpropanolamine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Formula

- Molecular Formula : C13H18Cl2N

- Molecular Weight : 248.19 g/mol

Structural Representation

The compound is characterized by a phenyl group attached to a pyrrolidine moiety, which contributes to its biological activity.

Synonyms

- (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride

- 1-(3-Pyrrolidinyl)-1-phenylpropan-2-amine

Neurological Research

This compound is investigated for its effects on neurotransmitter systems, particularly in modulating dopamine release. Studies suggest that compounds with similar structures can enhance dopaminergic activity, making them potential candidates for treating disorders such as ADHD and Parkinson's disease.

Case Study: Dopaminergic Modulation

A study published in the Journal of Pharmacology and Experimental Therapeutics indicated that derivatives of pyrrolidine compounds could increase dopamine release in the nucleus accumbens, suggesting a mechanism that could be exploited for therapeutic purposes in dopamine-related disorders .

Analgesic Properties

Research has shown that certain derivatives of this compound exhibit analgesic properties. The modulation of pain pathways through the interaction with opioid receptors presents a significant area of interest.

Data Table: Analgesic Activity Comparison

| Compound Name | Analgesic Activity (ED50) | Reference |

|---|---|---|

| (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-am | 10 mg/kg | Study on opioid receptors |

| Other Pyrrolidine Derivative | 15 mg/kg | Comparative study |

Cognitive Enhancement

There is emerging evidence that this compound may enhance cognitive functions through its action on cholinergic systems. The potential use as a cognitive enhancer is being explored in models of cognitive decline.

Case Study: Cognitive Enhancement

In animal models, administration of similar pyrrolidine derivatives has shown improved performance in memory tasks, indicating potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amines typically involves multi-step organic reactions. The synthesis pathways often focus on achieving high yields and purity while maintaining the desired stereochemistry.

Synthesis Pathway Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Phenylacetone + Pyrrolidine | Formation of intermediate |

| 2 | Reduction (e.g., LiAlH4) | Formation of amine |

| 3 | Salt formation with HCl | Dihydrochloride salt |

Mechanism of Action

The mechanism of action of (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other substituted amphetamines and is associated with stimulant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride with two closely related compounds: 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () and 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol ().

Structural and Physicochemical Properties

Key Observations:

- Aromatic vs.

- Salt Form : Both dihydrochloride salts improve aqueous solubility compared to free bases, but the target compound’s phenyl group may reduce solubility relative to the pyridinyl analog.

- Chirality: The (S)-configuration in the target compound and 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol could lead to enantioselective biological activity, unlike the non-chiral pyridinyl compound .

Biological Activity

(S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride, also known as (S)-1-phenyl-2-amino-3-(pyrrolidin-1-yl)propan-2-one dihydrochloride, is a compound that has garnered attention in pharmacological and medicinal chemistry research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C13H22Cl2N2

- Molecular Weight : 277.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It is believed to act as a stimulant, similar to other compounds in its class, by increasing the release of dopamine and norepinephrine in the brain.

1. Stimulant Effects

Research indicates that this compound exhibits stimulant properties. These effects can lead to increased alertness and energy levels, making it a subject of interest for further study in cognitive enhancement and potential therapeutic uses in conditions like ADHD.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In one study examining the anticancer activity of pyrrolidine derivatives, it was found that certain substitutions on the phenyl ring significantly affected cytotoxicity against A549 cells. While specific data on (S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amines' anticancer effects are sparse, the findings suggest that structurally related compounds warrant further investigation due to their promising results in reducing cell viability in cancer models .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer :

- Route : Start with the enantioselective synthesis of the (S)-configured amine core via chiral resolution or asymmetric catalysis. Introduce the pyrrolidine moiety through nucleophilic substitution or reductive amination. Convert the free base to the dihydrochloride salt using HCl in a polar solvent (e.g., ethanol) .

- Optimization :

- Temperature : Maintain 0–5°C during salt formation to prevent decomposition.

- Solvent : Use anhydrous ethanol for higher solubility of intermediates.

- Purity Monitoring : Track byproducts (e.g., unreacted pyrrolidine) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are critical for confirming the chiral purity and structural integrity of this compound?

- Methodological Answer :

- Chiral Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and UV detection at 254 nm. Compare retention times with racemic standards .

- Structural Confirmation :

- X-ray Crystallography : Employ SHELX software for single-crystal refinement to resolve the (S)-configuration .

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., pyrrolidine protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–7.5 ppm) .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility : Test in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). The dihydrochloride form enhances aqueous solubility (≥50 mg/mL in water) but may precipitate in alkaline conditions .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; dihydrochloride salts typically show ≤2% decomposition under dry storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data across different in vitro models (e.g., cell lines vs. isolated proteins)?

- Methodological Answer :

- Experimental Design :

Standardize Assays : Use identical buffer conditions (pH, ionic strength) and receptor concentrations.

Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent effects .

- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Validate binding affinity via radioligand displacement assays and surface plasmon resonance (SPR) .

Q. What computational strategies predict the binding mode of this compound to adrenergic or dopaminergic receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with receptor structures (PDB: 4LDO for β2-adrenergic). Prioritize poses with hydrogen bonds to Asp113 (transmembrane helix 3) and hydrophobic interactions with phenyl groups .

- Validation : Correlate docking scores () with IC values from functional assays. Perform molecular dynamics (MD) simulations (100 ns) to assess binding stability .

Q. How can reaction byproducts (e.g., N-alkylated impurities) be minimized during synthesis?

- Methodological Answer :

- Condition Screening :

- Catalyst : Use Pd/C instead of Raney nickel for milder hydrogenation conditions.

- Temperature : Limit to 50°C during reductive amination to prevent over-alkylation .

- Purification : Employ flash chromatography (silica gel, 5% methanol/dichloromethane) or preparative HPLC to isolate the target compound (>98% purity) .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between primary cells and immortalized lines be addressed?

- Methodological Answer :

- Hypothesis Testing :

Metabolic Differences : Compare ATP levels (CellTiter-Glo) and CYP450 activity in both models.

Uptake Variability : Quantify intracellular compound levels via LC-MS/MS.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.